chemical structure and properties of 1-(4-Fluorophenyl)propan-1-one oxime
chemical structure and properties of 1-(4-Fluorophenyl)propan-1-one oxime
An In-depth Technical Guide to 1-(4-Fluorophenyl)propan-1-one Oxime: Structure, Properties, and Synthesis
Executive Summary
This technical guide provides a comprehensive overview of 1-(4-Fluorophenyl)propan-1-one oxime, a fluorinated organic compound with significant potential in synthetic and medicinal chemistry. We delve into its fundamental chemical structure, including the critical aspect of E/Z stereoisomerism, and present its key physicochemical properties. A detailed, field-proven protocol for its synthesis from the corresponding ketone, 1-(4-fluorophenyl)propan-1-one, is provided, accompanied by a logical workflow diagram. Furthermore, this guide outlines the expected spectroscopic fingerprints (¹H NMR, ¹³C NMR, IR, MS) essential for its characterization and isomeric assignment. The document concludes with a discussion of the compound's chemical reactivity and its potential applications as a versatile intermediate for drug development, leveraging the established biological significance of both the oxime functional group and the fluorophenyl moiety.
Introduction
In the landscape of modern drug discovery, the strategic incorporation of fluorine into lead compounds is a widely adopted strategy to enhance metabolic stability, binding affinity, and bioavailability.[1] Similarly, the oxime functional group (C=N-OH) is a recognized pharmacophore present in numerous biologically active molecules, exhibiting a wide spectrum of activities including anti-inflammatory, anticancer, and antimicrobial properties.[2][3][4] The convergence of these two structural features in 1-(4-Fluorophenyl)propan-1-one oxime makes it a molecule of considerable interest for researchers and drug development professionals. This guide serves as a detailed technical resource, consolidating critical information on its structure, properties, synthesis, and characterization to facilitate its use in research and development.
Chemical Structure and Stereochemistry
The fundamental structure of 1-(4-Fluorophenyl)propan-1-one oxime is derived from the reaction of 1-(4-fluorophenyl)propan-1-one with hydroxylamine. The defining feature is the carbon-nitrogen double bond of the oxime group, which gives rise to stereoisomerism.
3.1 E/Z Isomerism
Due to the restricted rotation around the C=N double bond, 1-(4-Fluorophenyl)propan-1-one oxime exists as two distinct geometric isomers: (E) and (Z). The designation depends on the orientation of the hydroxyl (-OH) group relative to the substituents on the imine carbon—specifically, the 4-fluorophenyl group and the ethyl group. The differentiation of these isomers is non-trivial and has significant implications for their biological activity and chemical reactivity. Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), are paramount for their unambiguous assignment.[5]
Caption: Chemical structures of the (E) and (Z) stereoisomers of 1-(4-Fluorophenyl)propan-1-one oxime.
Physicochemical and Computed Properties
Precise experimental data for 1-(4-Fluorophenyl)propan-1-one oxime is not extensively published. However, its properties can be reliably calculated and extrapolated from its ketone precursor and analogous oxime structures.
| Property | Value | Source |
| Molecular Formula | C₉H₁₀FNO | - |
| Molecular Weight | 167.18 g/mol | Calculated[6] |
| CAS Number | Not assigned | - |
| Precursor CAS | 456-03-1 (for 1-(4-Fluorophenyl)propan-1-one) | [7][8] |
| Appearance | Expected to be a white to off-white solid | Analogy[9] |
| Predicted LogP | ~1.9 - 2.1 | Analogy[10] |
| Topological Polar Surface Area | 32.6 Ų | Analogy[11] |
| Hydrogen Bond Donors | 1 | Calculated |
| Hydrogen Bond Acceptors | 2 | Calculated |
Synthesis and Purification
The most direct and common method for preparing 1-(4-Fluorophenyl)propan-1-one oxime is the condensation reaction of the parent ketone with hydroxylamine hydrochloride.
5.1 Principle of Oximation
The synthesis proceeds via a two-step mechanism. First, the nitrogen of hydroxylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ketone. This is followed by a dehydration step, which forms the C=N double bond of the oxime. A mild base is required to neutralize the hydrochloric acid liberated from the hydroxylamine salt, driving the reaction to completion.
5.2 Experimental Protocol
This protocol is adapted from standard oximation procedures.[12]
-
Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 1-(4-Fluorophenyl)propan-1-one (10.0 mmol, 1.52 g) in ethanol (50 mL).
-
Addition of Reactants: To the stirred solution, add hydroxylamine hydrochloride (12.0 mmol, 0.83 g) followed by the dropwise addition of triethylamine (15.0 mmol, 2.09 mL). The triethylamine serves as a base to free the hydroxylamine and neutralize the resulting HCl.
-
Reaction: Stir the reaction mixture at room temperature for 16-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting ketone spot has disappeared.
-
Workup: Once the reaction is complete, reduce the solvent volume under reduced pressure using a rotary evaporator.
-
Isolation: To the resulting residue, add deionized water (50 mL). This will often cause the oxime product to precipitate. If an oil forms, extract the aqueous mixture with ethyl acetate (3 x 30 mL).
-
Purification:
-
If a solid precipitates, collect it by vacuum filtration, wash with cold water, and dry. The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture.[9]
-
If an extraction was performed, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The resulting crude product can then be purified by recrystallization.
-
-
Validation: The identity and purity of the final product must be confirmed by melting point analysis and the spectroscopic techniques detailed in Section 6.0.
5.3 Synthesis Workflow Diagram
Caption: Workflow for the synthesis and purification of 1-(4-Fluorophenyl)propan-1-one oxime.
Spectroscopic Characterization
The structural elucidation and confirmation of isomeric identity rely heavily on a combination of spectroscopic methods. The following are the expected spectral data based on the compound's structure and data from close analogs.[5][13]
| Technique | Expected Observations |
| ¹H NMR | Aromatic: ~7.0-7.6 ppm (m, 4H); Oxime OH: ~9.0-10.0 ppm (br s, 1H, D₂O exchangeable); Ethyl CH₂: ~2.5-3.0 ppm (q, 2H); Ethyl CH₃: ~1.1-1.3 ppm (t, 3H). Chemical shifts of ethyl protons will differ between E/Z isomers. |
| ¹³C NMR | C=N: ~155-160 ppm; Aromatic C-F: ~160-165 ppm (d, ¹JCF); Aromatic C-C=N: ~130-135 ppm; Aromatic CH: ~115-130 ppm; Ethyl CH₂: ~20-25 ppm; Ethyl CH₃: ~10-15 ppm. |
| IR (KBr, cm⁻¹) | O-H (stretch, H-bonded): 3200-3400 (broad); C-H (aromatic): ~3050; C-H (aliphatic): ~2950; C=N (stretch): ~1650; C=C (aromatic): ~1600, 1510; C-F (stretch): ~1230. |
| Mass Spec. (ESI+) | [M+H]⁺: m/z = 168.08; [M+Na]⁺: m/z = 190.06. |
6.1 Isomer Differentiation by NMR The anisotropic effect of the C=N-OH group is key to distinguishing the E and Z isomers. Protons of the ethyl group that are syn (on the same side) to the oxime -OH group will be shielded and appear at a lower chemical shift (upfield) compared to the corresponding protons in the other isomer, where they are anti (on the opposite side).[5] A detailed 2D NMR analysis (e.g., NOESY) can definitively establish the spatial relationship between the -OH proton and the ethyl group protons, thus confirming the isomeric configuration.
Reactivity and Applications in Drug Development
7.1 Chemical Reactivity 1-(4-Fluorophenyl)propan-1-one oxime is a stable compound but serves as a versatile synthetic intermediate.
-
Reduction: The oxime can be reduced to the corresponding primary amine, 1-(4-fluorophenyl)propan-1-amine, a valuable building block for various pharmaceuticals.
-
Beckmann Rearrangement: Under acidic conditions, it can undergo a Beckmann rearrangement to yield N-(4-fluorophenyl)propanamide or N-ethyl-4-fluorobenzamide, depending on which group migrates.
-
Derivatization: The oxime hydroxyl group can be alkylated or acylated to produce oxime ethers and esters, which themselves constitute a class of biologically active compounds.[14]
7.2 Role in Medicinal Chemistry The title compound is a promising scaffold for drug discovery for several reasons:
-
Fluorine's Role: The para-fluoro substituent can block metabolic oxidation at that position and can enhance protein-ligand binding interactions through hydrogen bonding or dipole interactions, often improving the pharmacokinetic profile of a drug candidate.[1]
-
Oxime as a Pharmacophore: Oximes are known to interact with a variety of biological targets. They are key components in FDA-approved drugs and have been investigated for their potential as kinase inhibitors, acetylcholinesterase reactivators, and anti-inflammatory agents.[2][3]
-
Synthetic Accessibility: As a readily synthesized intermediate, it provides an accessible starting point for the creation of diverse chemical libraries aimed at screening for various biological activities.
Conclusion
1-(4-Fluorophenyl)propan-1-one oxime is a structurally significant molecule characterized by its fluorinated aromatic ring and stereoisomeric oxime functionality. Its straightforward synthesis and the established importance of its constituent chemical motifs make it a high-value building block for medicinal chemistry and materials science. This guide provides the foundational knowledge—from chemical properties and a robust synthesis protocol to detailed characterization data—necessary for its effective utilization in a research and development setting. Further investigation into the distinct biological profiles of its (E) and (Z) isomers could unlock novel therapeutic agents.
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